![molecular formula C22H21NO3 B2417132 N-(4-oxo-3-phenyl-4H-chromen-2-yl)cyclohexanecarboxamide CAS No. 883952-64-5](/img/structure/B2417132.png)
N-(4-oxo-3-phenyl-4H-chromen-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-oxo-3-phenyl-4H-chromen-2-yl)cyclohexanecarboxamide”, commonly known as a chromone derivative, is a chemical compound that has attracted immense scientific attention in recent years. It’s a part of a major class of naturally occurring compounds and has been used in new drug discovery .
Synthesis Analysis
The synthesis of chromone derivatives is a research field of great interest and has a long history . A novel synthesis of 2-substituted 3-(4-oxo-4H-chromen-3-yl)acrylates through base-catalyzed tandem reaction of the readily available 3-(2-buta-2,3-dienoylphenoxy)acrylates has been reported .Molecular Structure Analysis
The molecular formula of “N-(4-oxo-3-phenyl-4H-chromen-2-yl)cyclohexanecarboxamide” is C22H21NO3. The average mass is 347.414 Da.Chemical Reactions Analysis
The chemical reactions of chromone derivatives have been studied extensively. For instance, 4H-chromen-4-one and 2H-chromen-2-one patterns are tracked once sp3 carbon is substituted by a carbonyl function .Scientific Research Applications
- Docking simulations reveal interactions with oxidoreductase enzymes, stabilizing enzyme-inhibitor complexes .
Vasorelaxant Activity
Antibacterial Activity
Antiviral Properties
Antifungal Activity
Antioxidant Capacity
Future Directions
The future directions in the research of “N-(4-oxo-3-phenyl-4H-chromen-2-yl)cyclohexanecarboxamide” and similar compounds involve the development of new synthetic strategies, understanding various biological profiles, and structure-activity relationships regarding the bioactive heterocycle . The increasing incident of drug resistance in the treatment of microbial diseases emphasizes the worldwide need for newer antimicrobial agents .
Mechanism of Action
Target of Action
It is known that coumarin derivatives, which this compound is a part of, have a wide spectrum of biological activity . They have been found to be active as antibacterial , antifungal , anti-inflammatory , anticoagulant , anti-HIV , and antitumor agents .
Mode of Action
It’s worth noting that coumarin derivatives have been studied for their antioxidant activity . They are known to interact with free radicals, neutralizing them and preventing them from causing cellular damage .
Biochemical Pathways
These could potentially include pathways related to inflammation, coagulation, and cellular proliferation .
Result of Action
Based on the known activities of coumarin derivatives, it can be inferred that the compound may have potential antioxidant, anti-inflammatory, and antitumor effects .
properties
IUPAC Name |
N-(4-oxo-3-phenylchromen-2-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c24-20-17-13-7-8-14-18(17)26-22(19(20)15-9-3-1-4-10-15)23-21(25)16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAAMVXPEATYAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-3-phenyl-4H-chromen-2-yl)cyclohexanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.